Flueggenine A -

Flueggenine A

Catalog Number: EVT-1584205
CAS Number:
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flueggenine A is a natural product found in Flueggea virosa with data available.
Overview

Flueggenine A is a dimeric alkaloid derived from the Securinega genus, specifically from the plant Flueggea virosa. These compounds are characterized by their complex molecular structures and significant biological activities, including potential therapeutic effects. Flueggenine A is part of a larger family of securinega alkaloids, which have garnered interest due to their unique chemical properties and potential applications in medicinal chemistry.

Source

Flueggenine A is isolated from the plant Flueggea virosa, which is known for its diverse range of alkaloids. The extraction and characterization of this compound typically involve advanced chromatographic techniques to ensure purity and structural integrity.

Classification

Flueggenine A belongs to the class of dimeric securinega alkaloids. These compounds are categorized based on their structural features and biological activities. They are often classified as secondary metabolites, which play vital roles in plant defense mechanisms and have been studied for their pharmacological properties.

Synthesis Analysis

The total synthesis of Flueggenine A has been approached through various synthetic strategies that involve multiple steps and complex reactions. One notable method includes the use of a Stille reaction followed by conjugate reduction, which allows for the formation of the C(α)–C(δ′) bond connecting two monomeric units.

Methods

  1. Stille Reaction: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organostannanes and organic halides. Its high chemofidelity facilitates the assembly of structurally complex fragments.
  2. Conjugate Reduction: This step involves reducing α,β-unsaturated carbonyl compounds to form alcohols, which can then be further manipulated to achieve desired functional groups.
  3. Diastereoselective Reduction: Using Luche's conditions, researchers can selectively reduce specific stereoisomers, enhancing yield and specificity during synthesis.
Molecular Structure Analysis

Flueggenine A possesses a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The exact molecular formula and structural details can vary based on synthetic methods employed but generally include:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Key Structural Features:
    • Dimeric framework with distinct connectivity between monomeric units.
    • Presence of hydroxyl groups, carbonyl functionalities, and nitrogen atoms.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for elucidating the structure of Flueggenine A.

Chemical Reactions Analysis

The synthesis of Flueggenine A involves several key chemical reactions that facilitate the construction of its complex structure:

  1. Formation of Carbon-Carbon Bonds: The Stille reaction is pivotal in forming the dimeric structure.
  2. Reduction Reactions: Various reduction techniques are employed to convert carbonyl groups into alcohols or other functional groups.
  3. Functional Group Transformations: Steps such as acetylation and oxidation are crucial for modifying functional groups to achieve the final compound.

Each reaction step must be optimized for yield and selectivity to ensure successful synthesis.

Mechanism of Action

Flueggenine A exhibits biological activity through mechanisms that may involve interaction with cellular targets such as proteins or enzymes. While specific pathways are still under investigation, preliminary studies suggest that securinega alkaloids may influence cellular signaling pathways or exhibit cytotoxic effects against certain cancer cell lines.

Process

  1. Target Interaction: Binding to specific receptors or enzymes within cells.
  2. Biological Response: Inducing apoptosis or inhibiting cellular proliferation in targeted tissues.

Data supporting these mechanisms often come from in vitro studies using various cell lines.

Physical and Chemical Properties Analysis

Flueggenine A exhibits distinct physical and chemical properties that are critical for its functionality:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents like methanol or ethanol but may have limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity and crystallization conditions.
  • Stability: Stability under various conditions (e.g., light, temperature) is essential for storage and application.

Analytical methods such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.

Applications

Flueggenine A has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its anticancer properties and potential therapeutic uses against various diseases.
  2. Pharmacology: Studies focus on understanding its mechanism of action to develop new drugs.
  3. Natural Product Research: Contributes to the understanding of plant-derived compounds and their roles in traditional medicine.

Research continues to explore the full range of applications for Flueggenine A, particularly in drug development and therapeutic interventions against complex diseases.

Biosynthetic Origins and Evolutionary Context of Flueggenine A

Phylogenetic Distribution in Flueggea virosa and Related Species

Flueggea virosa (Roxb. ex Willd.) Royle, a member of the Phyllanthaceae family within the order Malpighiales, represents the primary natural source of flueggenine A and related oligomeric securinega alkaloids [5] [10]. This species demonstrates remarkable biogeographical adaptability, distributed widely across seasonally dry tropical biomes in Africa, Asia, and Oceania [10]. Molecular phylogenetic analyses using complete plastome sequences (154,961 bp) place F. virosa in close evolutionary proximity to Phyllanthus emblica, both sharing characteristic genome structures including inverted repeats (27,575 bp), large single-copy (83,397 bp), and small single-copy regions (16,414 bp) [5]. The recently published chromosome-level nuclear genome assembly of F. virosa reveals significant heterozygosity (0.97%), with two haplotype genomes of 487.33 Mb and 477.53 Mb anchored to 13 pseudo-chromosomes, providing the genetic foundation for alkaloid diversification [2].

Flueggenine A production appears restricted to specific populations rather than universally present across the species' extensive range, suggesting localized evolution of the biosynthetic pathway. The plant's adaptation to diverse ecological pressures—from African savannas to Southeast Asian tropical forests—likely contributed to the structural diversification observed in its alkaloid profile [10]. Notably, while several Flueggea species produce monomeric securinega alkaloids, the capacity for synthesizing dimeric RC-based alkaloids like flueggenine A appears particularly advanced in F. virosa, indicating species-specific evolutionary innovations in the enzymatic machinery required for oligomer assembly [4] [7].

Table 1: Phylogenetic Distribution of Flueggenine A in Flueggea Species

SpeciesGeographic DistributionAlkaloid ProfilePhylogenetic Proximity
F. virosaPantropical (Africa, Asia, Oceania)Diverse oligomers (di-, tri-, tetra-, pentamers)Reference species
F. suffruticosaEast AsiaPrimarily monomers and dimersClose relative
F. flexuosaSoutheast AsiaMonomers onlyIntermediate divergence
F. leucopyrusIndian subcontinentUndocumented alkaloidsDistant relative

Enzymatic Rauhut–Currier Reaction in Dimeric Alkaloid Assembly

The biosynthesis of flueggenine A centers on a stereoselective enzymatic Rauhut-Currier (RC) reaction that dimerizes two norsecurinine monomers through a C(14)–C(15') bond with specific (R)-configuration at C15' [4] [9]. This transformation represents a biochemical analog of the synthetic RC reaction originally described as a vinylogous Morita-Baylis-Hillman process, where nucleophilic catalysts facilitate C–C bond formation between electron-deficient alkenes [6]. In planta, this reaction converts monomeric precursors into the complex dimeric architecture of flueggenine A with precise stereocontrol unattainable through non-enzymatic means [4].

Recent biomimetic syntheses have illuminated the enzymatic challenges involved. Total syntheses of (−)-flueggenine A required innovative strategies like reductive Heck dimerization using a silyl-tethered enone coupling partner to enforce the necessary ring conformation for proper stereoselectivity [9]. Molecular analysis reveals that the native enzyme likely overcomes conformational bias by temporarily anchoring the monomeric units, analogous to the synthetic tethering approach. Density functional theory calculations demonstrate that the uncatalyzed reaction faces significant energy barriers (>25 kcal/mol) due to unfavorable boat-like transition states, explaining why spontaneous dimerization doesn't occur despite monomer proximity [4]. The enzymatic RC reaction exemplifies nature's proficiency in catalyzing thermodynamically challenging C–C bond formations that are inefficient under non-catalyzed conditions. This specific dimerization represents one of four distinct connection types (Type A) identified in oligomeric securinega alkaloids, each requiring specialized enzymatic handling [4] [9].

Evolutionary Advantages of Oligomerization in Plant Defense Mechanisms

The structural complexity achieved through RC-mediated oligomerization provides Flueggea virosa with significant ecological advantages. Molecular docking studies demonstrate that dimerization dramatically enhances tubulin-binding affinity compared to monomeric precursors [7]. Flueggenine A exhibits a binding energy of −9.2 kcal/mol to the α/β-tubulin interface, substantially stronger than norsecurinine monomers (−5.4 kcal/mol) and comparable to clinically established microtubule-targeting agents. This enhanced binding disrupts microtubule assembly in herbivorous insects and mammals, providing a potent chemical defense mechanism [7].

The evolutionary trajectory of oligomerization in Securinega alkaloids follows a distinct pattern:

  • Size-Dependent Bioactivity: Pentameric alkaloids like fluevirosinine H (MW 1016.2 g/mol) achieve the highest tubulin binding affinity (∆G = −12.7 kcal/mol) due to extensive hydrophobic interfaces with the tubulin dimer's drug-binding cavity (~4800 ų) [7]
  • Structural Diversification: Different oligomeric connection types (A-D) create distinct binding orientations, enabling disruption of multiple molecular targets within herbivores and pathogens [4]
  • Resource Efficiency: Oligomerization allows maximal bioactivity from limited monomeric precursors, crucial in nutrient-poor tropical soils where F. virosa often thrives [7] [10]
  • Redundancy Avoidance: The structural complexity of dimeric and higher-order alkaloids hinders microbial degradation and herbivore detoxification mechanisms, extending defensive efficacy [7]

Table 2: Tubulin Binding Parameters of Securinega Alkaloids

AlkaloidOligomer TypeMolecular Weight (g/mol)Binding Energy (∆G kcal/mol)Hydrophobic SASA (Ų)
NorsecurinineMonomer203.2−5.4320.5
Flueggenine ADimer (Type A)438.5−9.2525.4
Fluevirosine DTrimer609.7−10.5638.2
Fluevirosinine DTetramer811.0−11.8772.0
Fluevirosinine HPentamer1016.2−12.7812.5

Comparative Biosynthetic Pathways: Flueggenine A vs. Other RC-Based Securinega Alkaloids

Flueggenine A represents just one structural outcome among diverse oligomeric alkaloids generated through RC reactions in Flueggea virosa. Four distinct connection types have evolved, each with characteristic stereochemistry:

  • Type A (Flueggenine A): C(14)–C(15') bond with (R)-configuration at C15' [4] [9]
  • Type B (15'-epi-flueggenine D): C(α')–C(δ'') bond with (R)-configuration at C(δ'') [4]
  • Type C (Flueggenine C): C(12)–C(15') bond with (S)-configuration at C15' [3]
  • Type D (Flueggenine D): C(12)–C(15') bond with (S)-configuration at C15' [4]

These connection types reflect evolutionary diversification of the RC enzymatic machinery. The biosynthesis initiates with the common precursor norsecurinine, which undergoes enzymatic activation to form an electrophilic enone. Subsequent RC reactions diverge based on:

  • Regioselectivity Control: Enzymes dictate whether C(14) or C(12) of the acceptor monomer attacks the activated enone [4] [9]
  • Stereochemical Guidance: Protein folding creates chiral environments that determine configuration at newly formed stereocenters [4]
  • Chain Length Specificity: Tetrameric and pentameric alkaloids require iterative RC reactions with precise sequence control [7]

The biosynthetic plasticity enables combinatorial assembly of oligomers: trimeric fluevirosine A incorporates both Type A and Type D connections, while tetrameric fluevirosinine D combines Type C and Type D linkages [7]. This modular biosynthesis strategy maximizes chemical diversity from limited genetic investment—a key evolutionary advantage over pathways producing single alkaloid scaffolds. Recent genomic analysis of F. virosa has identified several cytochrome P450 enzymes and oxidoreductases co-localized in biosynthetic gene clusters that likely orchestrate these precise oligomerization events [2]. The remarkable selectivity of these enzymes contrasts sharply with the promiscuous nature of synthetic RC catalysts, highlighting nature's proficiency in controlling challenging C–C bond formations for ecological benefit [4] [6] [9].

Table 3: Comparative Analysis of RC-Based Securinega Alkaloid Biosynthesis

AlkaloidConnection TypeKey Bond FormationStereochemistryOligomer Size
Flueggenine AType AC(14)–C(15')(R) at C15'Dimer
15'-epi-flueggenine DType BC(α')–C(δ'')(R) at C(δ'')Dimer
Flueggenine CType CC(12)–C(15')(S) at C15'Dimer
Flueggenine DType DC(12)–C(15')(S) at C15'Dimer
Fluevirosine AA + DMultiple connectionsMixedTrimer
Fluevirosinine DC + DMultiple connectionsMixedTetramer

List of Compounds:

  • Flueggenine A
  • 15'-epi-flueggenine D
  • Flueggenine C
  • Flueggenine D
  • Fluevirosine A
  • Fluevirosine D
  • Fluevirosinine D
  • Norsecurinine
  • Securinine

Properties

Product Name

Flueggenine A

IUPAC Name

(1S,8S,13R)-6-[(1S,7S,8S,13R)-3-oxo-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradec-4-en-7-yl]-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C24H26N2O4/c27-21-8-13-7-16(18-12-23(13,29-21)19-3-2-6-26(18)19)15-9-14-11-24(17(15)10-22(28)30-24)20-4-1-5-25(14)20/h8-10,14,16,18-20H,1-7,11-12H2/t14-,16+,18+,19-,20-,23+,24+/m1/s1

InChI Key

PUGSEMPSWVKNDX-RXAKBCPYSA-N

Synonyms

flueggenine A

Canonical SMILES

C1CC2C34CC(N2C1)C=C(C3=CC(=O)O4)C5CC6=CC(=O)OC67CC5N8C7CCC8

Isomeric SMILES

C1C[C@@H]2[C@]34C[C@H](N2C1)C=C(C3=CC(=O)O4)[C@@H]5CC6=CC(=O)O[C@@]67C[C@@H]5N8[C@@H]7CCC8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.